Aurantioemestrin
Description
Properties
CAS No. |
105637-72-7 |
|---|---|
Molecular Formula |
C27H20N2O9S |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
[(1S,14S)-5-methyl-3,6-dioxo-4-sulfanylidene-11-oxa-2,5-diazatricyclo[7.5.0.02,7]tetradeca-7,9,12-trien-14-yl] 3-(5-formyl-2-hydroxyphenoxy)-4-methoxybenzoate |
InChI |
InChI=1S/C27H20N2O9S/c1-28-24(32)17-10-16-13-36-8-7-20(23(16)29(17)25(33)26(28)39)38-27(34)15-4-6-19(35-2)22(11-15)37-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1 |
InChI Key |
WRIFWCQWEAILFB-REWPJTCUSA-N |
SMILES |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Isomeric SMILES |
CN1C(=O)C2=CC3=COC=C[C@@H]([C@H]3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Canonical SMILES |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
-
Antifungal and Antibacterial Properties
- Aurantioemestrin exhibits potent antifungal activity against various pathogenic fungi. For instance, it has shown effectiveness against Trichophyton and Microsporum species, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
- The compound also demonstrates antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, indicating its potential as a natural antimicrobial agent .
-
Anticancer Activity
- Recent studies have indicated that this compound can induce apoptosis in cancer cells. Specifically, it has been shown to inhibit cell proliferation in hepatocellular carcinoma (HCC) cell lines by activating mitochondrial pathways leading to programmed cell death .
- The compound's mechanism involves the generation of reactive oxygen species (ROS), which contribute to oxidative stress and subsequent apoptosis in cancer cells .
- Immunomodulatory Effects
Case Study 1: Antifungal Efficacy
In a study examining the antifungal properties of this compound, researchers found that it effectively inhibited the growth of Candida albicans at concentrations as low as 1 µg/mL. This finding supports its potential use in treating fungal infections resistant to conventional antifungals.
Case Study 2: Anticancer Research
A recent investigation into the effects of this compound on HCC revealed that treatment led to a significant reduction in cell viability (up to 70% at higher concentrations). The study utilized flow cytometry to analyze apoptosis markers, confirming that this compound activates apoptotic pathways via ROS generation .
Comparative Analysis of Biological Activities
| Activity Type | MIC (µg/mL) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Antifungal | 1-10 | Candida albicans | Inhibition of cell wall synthesis |
| Antibacterial | 0.78-25 | Staphylococcus aureus | Disruption of bacterial membrane |
| Anticancer | N/A | Huh-7 (HCC) | Induction of apoptosis via ROS |
Comparison with Similar Compounds
Aurantioemestrin belongs to a broader family of ETPs and related derivatives. Below is a systematic comparison with structurally and functionally analogous compounds:
Key Structural Insights :
- The macrocyclic ring and disulfide bridges in this compound are critical for its stability and bioactivity. Loss of these features (e.g., in dethiosecoemestrin) reduces potency .
- Conjugated diene systems unique to this compound may enhance redox activity compared to emestrin .
Key Findings :
- This compound’s antiproliferative activity is intermediate between emestrin (most potent) and dethiosecoemestrin (least potent), highlighting the importance of the macrocyclic structure .
- Antimicrobial activity correlates with sulfur content: emestrin and MPC1001 (with intact disulfide bridges) show stronger effects than sulfur-deficient derivatives .
Biogenetic Pathways
This compound occupies a central position in ETP metabolism (Figure 1):
Epidithiodioxopiperazines (e.g., emestrin B) undergo oxidative cleavage to form this compound .
This compound is further desulfurized to dethiosecoemestrin , which is oxidized to violaceic acid .
Parallel pathways in Aspergillus species produce silvathione , a trioxopiperazine lacking sulfur .
Implications : The sulfur-to-oxygen substitution in downstream products (e.g., violaceic acid) reduces cytotoxicity but may enhance environmental persistence .
Q & A
Q. How can researchers optimize the synthesis or extraction of Aurantioemestrin while minimizing impurities?
- Methodological Answer : Utilize response surface methodology (RSM) via tools like Design Expert to design experiments that systematically vary parameters (e.g., temperature, solvent ratios, reaction time). Central Composite Design (CCD) or Box-Behnken models can identify optimal conditions and interactions between variables. Validate results with replicated analysis to ensure reproducibility .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. What analytical techniques are recommended for characterizing this compound’s structural and functional properties?
- Methodological Answer : Combine spectroscopic methods (NMR, FT-IR) for structural elucidation, chromatographic techniques (HPLC, LC-MS) for purity assessment, and thermal analysis (DSC, TGA) for stability profiling. Cross-validate findings with computational simulations (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22
Q. How should researchers design stability studies to assess this compound under varying environmental conditions?
- Methodological Answer : Apply factorial design to test degradation under stressors like pH, humidity, and light exposure. Use accelerated stability testing (Arrhenius equation modeling) to predict shelf life. Monitor degradation products via mass spectrometry and correlate with kinetic models .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved in structural determination?
- Methodological Answer : Perform multi-dimensional NMR (e.g., HSQC, HMBC) to clarify connectivity ambiguities. Cross-reference experimental data with quantum mechanical calculations (e.g., Gaussian software for DFT-based NMR predictions). Replicate analyses across independent labs to rule out instrumentation bias .
Q. What strategies are effective for studying this compound’s interaction with biological targets in silico?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen binding affinities, followed by molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes. Validate predictions with in vitro assays (e.g., SPR, ITC) and apply statistical rigor to avoid overfitting .
Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line variability, assay protocols). Use Mendelian randomization principles to isolate causal effects, and perform dose-response validation with standardized positive/negative controls .
Q. What experimental frameworks are suitable for investigating this compound’s role in synergistic mixtures (e.g., drug combinations)?
- Methodological Answer : Apply isobolographic analysis or Chou-Talalay’s combination index (CI) to quantify synergy. Design checkerboard assays with gradient concentrations and model interactions using CompuSyn software. Validate with phenotypic endpoints (e.g., apoptosis assays) .
Cross-Cutting Methodological Guidance
-
Collaboration and Literature Synthesis : Platforms like ResearchGate can identify experts in this compound research and facilitate data-sharing partnerships. Prioritize peer-reviewed journals over non-academic sources (e.g., ) to ensure credibility .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
-
Data Validation : Replicated analysis and open-access datasets (e.g., Zenodo) enhance reproducibility. Use version-control tools (GitHub) for computational workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

